

introduction to Brønsted acid catalysis with BINOL derivatives

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Compound of Interest

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

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An In-depth Technical Guide to Brønsted Acid Catalysis with BINOL Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral Brønsted acid catalysis has emerged as a powerful tool in modern organic synthesis, offering an efficient and environmentally friendly alternative to metal-based catalysts for the construction of complex chiral molecules.[1][2] Among the diverse array of chiral Brønsted acids, those derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold have garnered significant attention due to their remarkable catalytic activity and selectivity in a wide range of asymmetric transformations.[3][4][5] This guide provides a comprehensive overview of the core principles, applications, and experimental aspects of Brønsted acid catalysis utilizing BINOL derivatives, with a particular focus on chiral phosphoric acids.

The pioneering work of Akiyama and Terada in 2004 independently demonstrated the potential of BINOL-derived phosphoric acids as effective catalysts in asymmetric C-C bond-forming reactions, such as the Mannich reaction.[3][6] These catalysts operate through a bifunctional mechanism, where the acidic proton activates an electrophile (e.g., an imine) while the basic phosphoryl oxygen interacts with the nucleophile, organizing the transition state to achieve high levels of stereocontrol.[7] The modular nature of the BINOL framework allows for fine-tuning of the catalyst's steric and electronic properties by introducing substituents at the 3,3'-positions, leading to the development of highly effective catalysts like the bulky (R)-TRIP catalyst.[8][9]



This guide will delve into the synthesis of these influential catalysts, provide detailed insights into key asymmetric reactions they catalyze, and present experimental data and protocols to facilitate their application in research and development.

Synthesis of BINOL-Derived Phosphoric Acid Catalysts

The synthesis of BINOL-derived phosphoric acids is a well-established process, typically involving the reaction of a substituted BINOL with phosphoryl chloride (POCl₃) followed by hydrolysis. The synthesis of the widely used and highly effective (R)-TRIP catalyst serves as a representative example.

General Synthesis of a BINOL-Derived Phosphoric Acid



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General synthesis of BINOL-derived phosphoric acids.

A general procedure for the synthesis of 3,3'-disubstituted H₈-BINOL derivatives, which can then be converted to their corresponding phosphoric acids, involves a Suzuki coupling reaction. [10][11]

Experimental Protocol: Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)[8][9]

A detailed, multi-step synthesis is typically required, starting from commercially available (R)-BINOL. The key steps involve the introduction of the bulky 2,4,6-triisopropylphenyl groups at the 3 and 3' positions of the BINOL scaffold, followed by phosphorylation and hydrolysis. While a full, detailed experimental protocol is extensive, the final phosphorylation and hydrolysis steps are generally consistent.

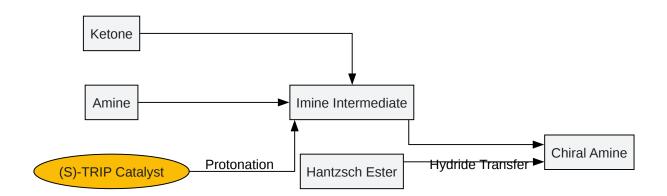


Key Asymmetric Reactions Catalyzed by BINOL Derivatives

BINOL-derived phosphoric acids catalyze a broad spectrum of enantioselective reactions, proving invaluable in the synthesis of chiral amines, alcohols, and carbonyl compounds, which are crucial building blocks in drug development.

Enantioselective Reductive Amination

The reductive amination of ketones is a fundamental transformation for the synthesis of chiral amines. BINOL-phosphoric acid catalysts, in conjunction with a hydride source like a Hantzsch ester, facilitate this reaction with high enantioselectivity.[11][12][13][14]



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Reductive amination workflow.



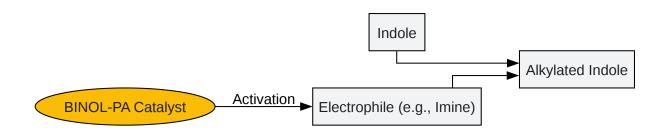
Entry	Ketone	Amine	Cataly st (mol%)	Solven t	Time (h)	Yield (%)	ee (%)	Refere nce
1	Acetop henone	p- Anisidin e	(S)- TRIP (5)	Toluene	24	95	96	[12]
2	4- Methox yacetop henone	p- Anisidin e	(S)- TRIP (5)	Toluene	24	94	95	[12]
3	2- Acetyln aphthal ene	p- Anisidin e	(S)- TRIP (5)	Toluene	24	92	97	[12]

General Experimental Protocol for Reductive Amination:[12] To a solution of the ketone (0.5 mmol) and amine (0.55 mmol) in toluene (1.0 mL) is added the Hantzsch ester (0.6 mmol) and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with various electrophiles is a powerful method for C-C bond formation. BINOL-derived phosphoric acids have been successfully employed as catalysts for the asymmetric variant of this reaction.[2][3][12][14][15] [16]





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Friedel-Crafts alkylation workflow.

Entry	Indole	Electro phile	Cataly st (mol%)	Solven t	Temp (°C)	Yield (%)	ee (%)	Refere nce
1	Indole	N-Boc- p- methox yphenyl -imine	(R)-C1 (10)	CH2Cl2	-20	95	90	[3]
2	2- Methyli ndole	N-Boc- p- methox yphenyl -imine	(R)-C1 (10)	CH ₂ Cl ₂	-20	98	94	[3]
3	Indole	Chalco ne	(R)-C2 (10)	Toluene	rt	82	52	[15]

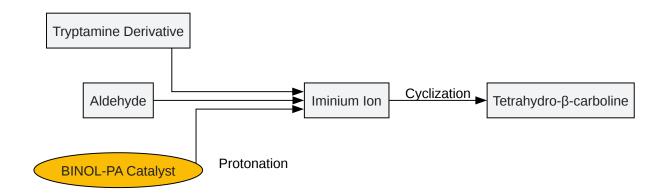
C1: 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C2: 3,3'-(SiPh₃)₂-BINOL-PA

General Experimental Protocol for Friedel-Crafts Alkylation of Indoles:[3] To a solution of the imine (0.2 mmol) in the specified solvent (1.0 mL) at the indicated temperature is added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%). The indole (0.4 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction is then quenched, and the product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.



Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. BINOL-derived phosphoric acids have been shown to catalyze this reaction with high enantioselectivity.[7][15] [17][18][19][20][21][22]



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Pictet-Spengler reaction workflow.



Entry	Trypta mine	Aldehy de	Cataly st (mol%)	Solven t	Temp (°C)	Yield (%)	ee (%)	Refere nce
1	N- Benzyltr yptamin e	4- Chlorob enzalde hyde	(R)-C3 (2)	Toluene	70	95	87	[17][21]
2	N- Benzyltr yptamin e	Isovaler aldehyd e	(R)-C4 (5)	Toluene	70	88	85	[17][21]
3	Tryptam ine & (2-oxocycl ohexyl) acetic acid	-	(R)-C3 (10)	Toluene	60	77	81	[7][18]

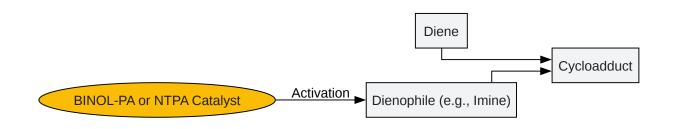
C3: 3,3'-(SiPh₃)₂-BINOL-PA; C4: 3,3'-(3,5-(CF₃)₂C₆H₃)₂-BINOL-PA

General Experimental Protocol for Pictet-Spengler Reaction:[17][21] A mixture of the N-benzyltryptamine (0.25 mmol), the aldehyde (0.30 mmol), the chiral phosphoric acid catalyst (0.005 mmol, 2 mol%), and molecular sieves (75 mg) in toluene (0.5 mL) is stirred at 70 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography to afford the desired tetrahydro- β -carboline. The enantiomeric excess is determined by chiral HPLC.

Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral BINOL-derived phosphoric acids and their more acidic N-triflyl phosphoramide analogues can catalyze the hetero-Diels-Alder reaction with high enantioselectivity.[7][17]





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Diels-Alder reaction workflow.

Entry	Diene	Dienoph ile	Catalyst (mol%)	Solvent	Yield (%)	ee (%)	Referen ce
1	Brassard' s Diene	N- Benzylid ene-p- anisidine	(R)-C5 (10)	CH ₂ Cl ₂	95	94	[17]
2	Danishef sky's Diene	N-Boc-p- methoxy phenyl- imine	(R)-C6 (5)	Toluene	98	96	[7]

C5: 3,3'-(4-NO₂-C₆H₄)₂-BINOL-PA; C6: N-triflyl phosphoramide derived from BINOL

General Experimental Protocol for aza-Diels-Alder Reaction:[17] To a solution of the imine (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL) at -78 °C is added Brassard's diene (0.3 mmol). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Conclusion

BINOL-derived Brønsted acids, particularly chiral phosphoric acids, have established themselves as privileged catalysts in asymmetric synthesis. Their ability to effectively catalyze a wide array of important chemical transformations with high levels of enantioselectivity makes them indispensable tools for chemists in academia and industry. The modularity of the BINOL



scaffold allows for the rational design of catalysts with tailored properties, leading to continuous improvements in catalytic efficiency and scope. This guide has provided a foundational understanding of the synthesis and application of these powerful catalysts, along with representative experimental data and protocols, to empower researchers in their pursuit of innovative and efficient synthetic strategies for the construction of complex chiral molecules.

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